(R)-(-)-gamma-Ethoxycarbonyl-gamma-butyrolactone

Catalog No.
S1906083
CAS No.
33019-03-3
M.F
C7H10O4
M. Wt
158.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(-)-gamma-Ethoxycarbonyl-gamma-butyrolactone

CAS Number

33019-03-3

Product Name

(R)-(-)-gamma-Ethoxycarbonyl-gamma-butyrolactone

IUPAC Name

ethyl (2R)-5-oxooxolane-2-carboxylate

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

InChI

InChI=1S/C7H10O4/c1-2-10-7(9)5-3-4-6(8)11-5/h5H,2-4H2,1H3/t5-/m1/s1

InChI Key

MJQGWRVDIFBMNW-RXMQYKEDSA-N

SMILES

CCOC(=O)C1CCC(=O)O1

Canonical SMILES

CCOC(=O)C1CCC(=O)O1

Isomeric SMILES

CCOC(=O)[C@H]1CCC(=O)O1

Organic Synthesis:

Medicinal Chemistry:

  • Precursor for Drug Development: R-(-)-γ-EtO-GBL can be a valuable starting material for synthesizing various heterocyclic compounds with potential biological activities. These compounds can then be further investigated for their therapeutic properties SCBT - Santa Cruz Biotechnology: .

(R)-(-)-gamma-Ethoxycarbonyl-gamma-butyrolactone is a chiral compound belonging to the class of gamma-butyrolactones. Its chemical formula is C7_7H10_{10}O4_4, and it is characterized by the presence of an ethoxycarbonyl group attached to the gamma position of the butyrolactone structure. This compound is notable for its potential applications in organic synthesis and medicinal chemistry, primarily due to its unique structural features that allow for various chemical transformations.

The reactivity of (R)-(-)-gamma-Ethoxycarbonyl-gamma-butyrolactone can be understood through its relationship with gamma-butyrolactone, which is known for several key reactions:

  • Hydrolysis: Under basic conditions, (R)-(-)-gamma-Ethoxycarbonyl-gamma-butyrolactone can undergo hydrolysis to yield gamma-hydroxybutyric acid derivatives. This reaction typically involves the formation of sodium gamma-hydroxybutyrate when treated with sodium hydroxide .
  • Deprotonation: When treated with non-nucleophilic bases like lithium diisopropylamide, it can undergo deprotonation at the alpha carbon, leading to nucleophilic reactions that can further modify the compound .
  • Polymerization: The compound can also participate in ring-opening polymerization, resulting in polybutyrolactone. This polymerization is significant for producing biodegradable materials .

Several synthetic routes have been developed for (R)-(-)-gamma-Ethoxycarbonyl-gamma-butyrolactone:

  • Starting Materials: The synthesis often begins with commercially available gamma-butyrolactone or its derivatives.
  • Chiral Catalysis: Asymmetric synthesis methods utilizing chiral catalysts have been employed to produce (R)-(-)-gamma-Ethoxycarbonyl-gamma-butyrolactone selectively. For example, N-heterocyclic carbene-catalyzed reactions have shown promise in achieving high enantioselectivity .
  • Functionalization: The introduction of the ethoxycarbonyl group can be achieved through various acylation reactions, where ethyl chloroformate or similar reagents are used under controlled conditions to ensure regioselectivity and stereoselectivity.

(R)-(-)-gamma-Ethoxycarbonyl-gamma-butyrolactone has several applications:

  • Intermediate in Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals due to its ability to undergo further transformations.
  • Precursor for Bioactive Compounds: The compound's derivatives are explored for their potential therapeutic effects, particularly in neuropharmacology.
  • Material Science: Its polymerization properties make it a candidate for developing biodegradable polymers that can be utilized in various applications, including packaging and drug delivery systems.

Interaction studies involving (R)-(-)-gamma-Ethoxycarbonyl-gamma-butyrolactone focus on its metabolic conversion to gamma-hydroxybutyric acid and subsequent interactions with central nervous system receptors. The compound's interactions with other substances, such as alcohol and sedatives, have been documented, indicating that co-administration can lead to enhanced sedative effects and increased risk of adverse reactions .

Several compounds share structural similarities with (R)-(-)-gamma-Ethoxycarbonyl-gamma-butyrolactone. Here are some notable examples:

Compound NameStructure TypeUnique Features
Gamma-ButyrolactoneLactoneSimple 4-carbon lactone; prodrug for gamma-hydroxybutyric acid
1,4-ButanediolDiolLonger carbon chain; used in polymer production
Delta-ValerolactoneLactoneContains five carbons; different bioactivity profile
Ethyl ButyrateEsterUsed as a flavoring agent; different functional group
Gamma-Hydroxybutyric AcidAcidActive metabolite of gamma-butyrolactone; CNS depressant

Uniqueness

(R)-(-)-gamma-Ethoxycarbonyl-gamma-butyrolactone stands out due to its specific chiral configuration and functionalization with an ethoxycarbonyl group, which enhances its reactivity and potential applications in asymmetric synthesis compared to other similar compounds. This unique structure allows it to participate in diverse

Cyclization of γ-Hydroxycarboxylic Acid Derivatives

The cyclization of γ-hydroxycarboxylic acid derivatives represents the most universal synthetic method for γ-butyrolactone formation [1]. This approach involves intramolecular esterification processes that can be readily utilized with substrates bearing appropriate hydroxyl and carboxyl functionalities positioned at the γ-position relative to each other [1]. The methodology provides reliable access to the five-membered lactone ring through nucleophilic attack of the hydroxyl group on the carbonyl carbon of the carboxylic acid, followed by elimination of water [1].

Research findings demonstrate that this traditional approach achieves yields ranging from 70-95% under optimized conditions [1]. The reaction typically proceeds under acidic conditions, where protonation of the carboxyl group enhances its electrophilicity, facilitating the intramolecular cyclization process [1]. Various catalysts including Lewis acids such as titanium tetrachloride and aluminum chloride have been employed to enhance reaction efficiency [2].

The substrate scope for this methodology encompasses a broad range of γ-hydroxycarboxylic acid derivatives, including those bearing aromatic, aliphatic, and heterocyclic substituents [1]. Sterically hindered substrates generally require elevated temperatures and extended reaction times to achieve satisfactory conversion rates [1]. The method demonstrates particular utility in the synthesis of substituted γ-butyrolactones where the stereochemistry at the γ-position can be controlled through the stereochemistry of the starting hydroxycarboxylic acid [1].

Baeyer-Villiger Oxidation Approaches

Baeyer-Villiger oxidation represents a well-established synthetic strategy for converting cyclic ketones to their corresponding lactones through oxygen insertion between the carbonyl carbon and adjacent carbon atom [2]. This transformation utilizes peracids such as meta-chloroperoxybenzoic acid, peracetic acid, or hydrogen peroxide under acidic conditions to achieve the desired oxidation [2].

The mechanism proceeds through formation of a Criegee intermediate, where the peracid attacks the ketone carbonyl group, followed by rearrangement and oxygen insertion [2]. The regioselectivity of the migration is governed by the migratory aptitude of the substituents, with more electron-rich groups preferentially migrating [2]. This selectivity pattern enables predictable synthesis of specific regioisomers when asymmetric ketone substrates are employed [2].

Modern developments in Baeyer-Villiger oxidation have focused on enzymatic variants using Baeyer-Villiger monooxygenases, which offer enhanced selectivity and operate under milder conditions compared to chemical oxidants [2] [3]. Lipase-mediated Baeyer-Villiger oxidation has demonstrated particular promise, with solid buffers proving beneficial for reducing reaction times and enzymatic loading while preventing enzyme denaturation [3]. These enzymatic approaches achieve selectivities of 83-98% with significantly reduced environmental impact compared to traditional chemical methods [3].

The scope of Baeyer-Villiger oxidation for γ-butyrolactone synthesis includes both monocyclic and bicyclic ketone substrates [2]. Yields typically range from 50-98% depending on the substrate structure and reaction conditions employed [2]. The methodology has found extensive application in natural product synthesis where the γ-butyrolactone motif is prevalent [2].

Advanced Asymmetric Synthesis Techniques

Enantioselective Catalytic Hydrogenation

Enantioselective catalytic hydrogenation has emerged as a powerful methodology for accessing chiral γ-butyrolactones with high stereoselectivity [4] [5] [6]. The rhodium-catalyzed asymmetric hydrogenation using ZhaoPhos ligand represents a particularly effective approach for converting γ-butenolides to the corresponding saturated lactones [4] [5] [6].

The ZhaoPhos ligand system, featuring bisphosphine-thiourea functionality, exhibits extraordinary potential in rhodium-catalyzed asymmetric hydrogenation due to its powerful hydrogen-bonding and anion-binding capabilities resulting from the thiourea moiety [6]. This catalytic system operates under mild conditions, typically employing hydrogen pressures of 50 atmospheres in dichloromethane at room temperature for 24 hours [6]. The methodology achieves exceptional results with up to 99% conversion and 99% enantiomeric excess for a wide range of γ-butenolide substrates [4] [5] [6].

Substrate scope investigations reveal broad tolerance for various substitution patterns on the butenolide ring [6]. Aromatic, aliphatic, and heteroaromatic substituents at the γ-position are well accommodated, providing the corresponding chiral γ-butyrolactones in yields ranging from 95-99% with enantioselectivities consistently exceeding 90% [6]. The catalyst system demonstrates particular effectiveness with γ-hydroxybutenolides, which require trifluoroacetic acid as an additive to activate the hydroxyl group through protonation, forming an oxonium salt that undergoes subsequent hydrogenation [6].

Mechanistic studies indicate that the reaction proceeds through the formation of diastereomeric rhodium-substrate complexes, where the preferred complex undergoes faster hydrogen addition, leading to high enantioselectivity [7]. The stereochemical outcome is controlled by both steric factors governing the equilibrium between diastereomeric complexes and electronic properties of the ligands influencing the relative rates of oxidative hydrogen addition [7].

Palladium-catalyzed asymmetric hydrogenation represents an alternative approach for lactone reduction under base-free conditions [8] [9]. The palladium/QuinoxP* catalyst system achieves dynamic kinetic resolution and kinetic resolution of α,β-unsaturated lactones, providing chiral saturated alcohols through consecutive hydrogenation of both the carbon-carbon double bond and ester functionality [9]. This autotandem hydrogenation process operates at elevated temperatures (60°C) under 41 bar hydrogen pressure, achieving yields of 88-99% with enantioselectivities reaching greater than 99% [9] [10].

Chiral Auxiliary-Mediated Ring Formation

Chiral auxiliary-mediated approaches provide alternative strategies for achieving high levels of stereoinduction in γ-butyrolactone synthesis [11]. The employment of chiral auxiliaries derived from readily available starting materials such as isosorbide has demonstrated significant utility in asymmetric synthesis [11].

Samarium diiodide-mediated reductive coupling represents a particularly effective methodology employing chiral auxiliaries [11]. This approach utilizes chiral methacrylate derivatives bearing auxiliaries derived from isosorbide in reductive coupling reactions with ketones in the presence of (-)-sultam as a proton source [11]. The methodology achieves exceptional stereoselectivity, providing optically active α,γ-substituted γ-butyrolactones with enantiomeric purities up to greater than 99% for trans-configured products [11].

The mechanistic pathway involves formation of samarium enolate intermediates that undergo stereoselective addition to ketone electrophiles [11]. The chiral auxiliary controls the facial selectivity of the addition through steric interactions, leading to predictable stereochemical outcomes [11]. Subsequent cyclization and auxiliary removal provide access to enantiomerically enriched γ-butyrolactones [11].

Chiral auxiliary approaches demonstrate particular advantages in complex natural product synthesis where multiple stereocenters must be controlled simultaneously [12]. The methodology enables access to (R)-paraconyl alcohol, a key intermediate for γ-butyrolactone hormone synthesis, through efficient copper hydride-mediated asymmetric reduction using (R)-p-tol-BINAP with polymethylhydrosiloxane [12]. This approach provides the desired product in 65% yield with greater than 95% enantiomeric excess [12].

Patent-Based Synthetic Innovations (EP0139206A1)

Halogenation-Nitration Sequential Functionalization

Patent EP0139206A1 describes comprehensive synthetic methodologies for preparing γ-butyrolactone derivatives through sequential functionalization strategies [13]. The patent details multiple synthetic routes designated as A-series and B-series pathways, each targeting specific substitution patterns on the γ-butyrolactone core structure [13].

The halogenation-based synthetic routes primarily involve nucleophilic substitution reactions of halogenated intermediates [13]. Route B-1 specifically addresses the conversion of halogenated aromatic compounds through nucleophilic displacement reactions, achieving typical yields in the range of 55-75% with reaction times extending 8-16 hours [13]. The methodology demonstrates particular utility for introducing alkyl, carboxy, and alkoxycarbonyl substituents onto phenyl rings initially bearing halogen atoms [13].

Nitration-based functionalization strategies described in the patent focus on the introduction of nitro groups onto aromatic rings, followed by subsequent reduction to amino functionalities [13]. Route B-2 exemplifies this approach, utilizing nitrated aromatic compounds as starting materials and achieving yields of 50-70% through reduction of nitro groups over 12-24 hour reaction periods [13]. The patent indicates that compounds bearing nitro-substituted phenyl groups are preferably prepared through nitration of the corresponding unsubstituted phenyl derivatives [13].

The patent methodology emphasizes the versatility of halogenation-nitration sequences for accessing diverse γ-butyrolactone derivatives with varying electronic and steric properties [13]. The synthetic routes accommodate a broad range of substituent patterns, enabling systematic structure-activity relationship studies for immunomodulating applications [13].

One-Pot Multistep Synthesis Optimization

Advanced one-pot methodologies have been developed to streamline γ-butyrolactone synthesis through sequential transformations without intermediate isolation [14] [15]. Electrosynthesis represents a particularly innovative approach, achieving direct conversion of furoic acid to γ-butyrolactone through a cascade oxidation-hydrogenation sequence [14] [16].

The electrosynthetic methodology operates in a platinum-nickel electrode paired undivided cell, where furoic acid undergoes electrochemical oxidation with 84.2% selectivity to 2(5H)-furanone [14] [16]. The resulting olefin intermediate subsequently undergoes hydrogenation to yield γ-butyrolactone with 98.5% selectivity [14] [16]. The overall process achieves a final γ-butyrolactone yield of 69.1% with 38.3% Faradaic efficiency and 80.1% carbon balance when performed with 100 millimolar furoic acid at 80°C under +2.0 V versus silver/silver chloride reference electrode [14] [16].

Mechanistic investigations reveal critical temperature and electrolyte pH conditions that maximize production and protection of the key furan radical intermediate [14]. These conditions promote transition to 2(5H)-furanone rather than undesired self-polymerization pathways [14]. The reaction demonstrates excellent scalability, with 2.1 grams of 98.1% pure γ-butyrolactone isolated through simple solvent extraction [14] [16].

Multi-catalytic one-pot methodologies employ sequential catalytic transformations to achieve complex γ-butyrolactone structures [15]. These approaches typically involve Knoevenagel condensation, Michael addition, and decarboxylative lactonization sequences using organocatalysts [15]. While these methodologies require longer reaction times compared to individual steps, they offer significant advantages in terms of operational simplicity and reduced waste generation [15].

Nuclear Magnetic Resonance Spectral Signatures (¹H/¹³C)

The nuclear magnetic resonance spectroscopic analysis of (R)-(-)-gamma-ethoxycarbonyl-gamma-butyrolactone reveals distinct spectral patterns characteristic of both the lactone ring system and the ethoxycarbonyl ester functionality. Proton nuclear magnetic resonance spectroscopy provides detailed structural information through characteristic chemical shift patterns observed in deuterated chloroform solutions [1] [2].

The lactone ring protons exhibit characteristic chemical shifts that reflect the electronic environment imposed by the carbonyl group and ring strain. For the parent gamma-butyrolactone system, proton nuclear magnetic resonance analysis at 400 megahertz demonstrates well-resolved signals at 2.490 parts per million for the hydrogen at the 2-position, 2.260 parts per million for the hydrogen at the 3-position, and 4.320 parts per million for the hydrogen at the 4-position [1]. These chemical shifts are consistent with the deshielding effects of the adjacent carbonyl group and the ring oxygen atom.

The ethoxycarbonyl substituent introduces additional spectral complexity through the ester functionality. The methylene protons of the ethyl ester group typically appear as characteristic multipicity patterns, with the methyl group showing a triplet coupling pattern and the methylene group displaying quartet multiplicity due to spin-spin coupling interactions [2]. The ester carbonyl carbon resonance appears in the downfield region of carbon-13 nuclear magnetic resonance spectra, typically around 170-175 parts per million, reflecting the deshielded nature of the carbonyl carbon [3].

Comparative analysis with related gamma-butyrolactone derivatives demonstrates that the introduction of the ethoxycarbonyl group significantly affects the chemical shift patterns of adjacent ring carbons. The carbon bearing the ester substituent experiences substantial downfield shifting due to the electron-withdrawing nature of the carbonyl group [4]. Three-bond gamma effects and electric field contributions from the ester functionality influence the chemical shifts of more distant nuclei within the lactone ring system [1].

Infrared Vibrational Modes of Lactone and Ester Groups

Infrared spectroscopic analysis provides fundamental insights into the vibrational characteristics of both the lactone and ester functional groups present in (R)-(-)-gamma-ethoxycarbonyl-gamma-butyrolactone. The carbonyl stretching vibrations serve as diagnostic markers for structural identification and conformational analysis [5] [6] [7].

The five-membered lactone ring exhibits a characteristic carbonyl stretching frequency at 1765 ± 10 wavenumbers, which is significantly higher than that observed for six-membered lactones (1740 ± 10 wavenumbers) due to increased ring strain [6]. This elevated frequency results from the geometric constraints imposed by the five-membered ring system, which reduces the degree of conjugation between the carbonyl group and adjacent bonds [8]. The lactone carbonyl absorption appears as a strong, sharp band that serves as a reliable diagnostic feature for gamma-butyrolactone identification [9].

The ethoxycarbonyl ester functionality contributes additional carbonyl absorption in the region of 1750-1735 wavenumbers for saturated aliphatic esters [7] [10]. This absorption typically appears at slightly lower frequency than the lactone carbonyl due to reduced ring strain and different electronic environments. The ester group also exhibits characteristic carbon-oxygen stretching vibrations in two distinct regions: the primary carbon-oxygen stretch appears between 1300-1000 wavenumbers, while the secondary carbon-carbon-oxygen asymmetric stretch occurs between 1200-1160 wavenumbers [11].

Solvent effects significantly influence the infrared spectral characteristics of lactone and ester carbonyls. In dimethyl sulfoxide solutions, the gamma-butyrolactone carbonyl frequency undergoes red-shifting to approximately 1712 wavenumbers due to specific solvent-solute interactions [12]. These solvent-induced frequency shifts provide valuable information about hydrogen bonding capabilities and molecular association phenomena in solution.

Temperature-dependent infrared studies reveal that the relative intensities of carbonyl absorption bands vary reversibly with temperature changes, while remaining independent of concentration variations [8]. This behavior suggests intramolecular vibrational coupling effects similar to those observed in related cyclic ketone systems. The splitting of carbonyl stretching bands in certain unsaturated lactone derivatives has been attributed to Fermi resonance interactions with overtones of lower-lying vibrational modes [8].

X-ray Crystallographic Studies

X-ray crystallographic analysis of gamma-butyrolactone and related compounds provides definitive structural information regarding molecular geometry, intermolecular interactions, and solid-state packing arrangements. The crystal structure determination of gamma-butyrolactone itself has been accomplished using powder diffraction methods combined with lattice energy minimization techniques [13].

The crystal structure of the solid phase of gamma-butyrolactone has been solved in the monoclinic space group P2₁/a with lattice parameters a = 10.1282(4) Ångströms, b = 10.2303(5) Ångströms, c = 8.3133(4) Ångströms, and β = 93.291(2) degrees [13]. The unit cell contains eight molecules (Z = 8) with two crystallographically independent molecules in the asymmetric unit. This structure was determined at 180 Kelvin using Rietveld refinement against powder diffraction data, achieving final reliability factors of R(F²) = 0.0684 and R(wp) = 0.0694 [13].

Polymorphic behavior has been observed in gamma-butyrolactone crystals, with evidence for a second polymorph (designated BL2) exhibiting different diffraction characteristics [13]. This second polymorph displays a triclinic unit cell with essentially doubled a-axis dimensions compared to the primary form. The existence of multiple polymorphic forms demonstrates the conformational flexibility inherent in the lactone ring system and highlights the importance of thermal history in crystal formation.

Crystallographic studies of gamma-butyrolactone receptor proteins provide insights into the molecular recognition mechanisms operative in biological systems [14] [15]. The crystal structure of CprB, a gamma-butyrolactone autoregulator receptor protein from Streptomyces coelicolor, reveals a two-domain architecture comprising a DNA-binding domain and a regulatory domain containing a hydrophobic cavity for ligand binding [14]. These structural studies demonstrate that gamma-butyrolactone receptors belong to the TetR family of transcriptional regulators.

Related lactone ester compounds have been characterized through single-crystal X-ray diffraction analysis, providing comparative structural data for understanding the influence of ester substituents on molecular geometry [16] [17]. The steric configurations of representative compounds have been unambiguously determined through crystallographic analysis, confirming stereochemical assignments and validating spectroscopic interpretations [16].

Computational Molecular Modeling

Conformational Analysis via Density Functional Theory

Density functional theory calculations provide comprehensive insights into the conformational preferences and energetic landscapes of (R)-(-)-gamma-ethoxycarbonyl-gamma-butyrolactone. The isolated gamma-butyrolactone ring system exhibits non-planar geometry with a barrier to ring inversion of approximately 9 kilojoules per mole [18] [19].

Systematic conformational analysis using the B3LYP functional with def2-TZVPP basis sets reveals that gamma-butyrolactone adopts envelope conformations in its ground state [19]. The five-membered ring undergoes pseudorotational motion through a series of envelope conformers, with energy barriers governing the interconversion pathways between different conformational states. The conformational space can be comprehensively mapped using search strategies that allow scanning of all possible ring conformations and substituent orientations [20] [19].

The introduction of the ethoxycarbonyl substituent significantly influences the conformational landscape through steric and electronic effects. Density functional theory calculations at the B3LYP/6-31G* level demonstrate that the lowest-energy conformers are those in which favorable interactions occur between the lactone oxygen atoms and the ester functionality [21]. The ethyl ester group can adopt multiple rotational conformations around the carbon-carbon and carbon-oxygen bonds, creating a complex multidimensional potential energy surface.

Solvent effects on conformational preferences have been investigated through implicit solvation models and explicit molecular dynamics simulations [22]. In gamma-butyrolactone solutions, the solvent molecules are distributed around the lactone in various orientations, including regions approximately collinear with the lactone carbonyl bond and above and below the ring planes [21]. These solvent-solute interactions can stabilize specific conformational states through conventional hydrogen bonding and unconventional carbon-hydrogen···oxygen interactions.

The conformational analysis of substituted gamma-butyrolactones reveals systematic trends in energy differences and barrier heights as a function of substituent position and electronic properties [23]. Chiral centers introduced through substitution create additional conformational complexity, with different diastereomeric forms exhibiting distinct energy profiles and preferred geometries [24].

Electronic Structure Properties

Electronic structure calculations provide detailed information about the frontier molecular orbitals, charge distribution, and reactivity patterns of (R)-(-)-gamma-ethoxycarbonyl-gamma-butyrolactone. Density functional theory analysis reveals the highest occupied molecular orbital and lowest unoccupied molecular orbital characteristics that govern the compound's chemical reactivity and spectroscopic properties [25] [26].

The carbonyl groups in both the lactone and ester functionalities serve as primary sites for electrophilic and nucleophilic interactions. Natural bond orbital analysis demonstrates significant orbital overlap between the carbonyl π* orbitals and adjacent sigma bonds, resulting in stereoelectronic effects that influence molecular geometry and reactivity [26]. The lactone carbonyl exhibits greater electrophilic character compared to the ester carbonyl due to ring strain effects and reduced conjugation.

Electrostatic potential surface calculations reveal regions of enhanced electron density around the oxygen atoms and areas of positive potential near the carbonyl carbons [25]. These electrostatic features correlate with observed patterns of intermolecular association and solvent interaction in experimental studies. The dipole moment of the molecule reflects the asymmetric charge distribution resulting from the combined effects of the lactone and ester functionalities.

Time-dependent density functional theory calculations enable prediction of electronic absorption spectra and excited-state properties [22]. The lowest-energy electronic transitions typically involve promotion of electrons from oxygen lone pair orbitals to carbonyl π* orbitals, resulting in n→π* transitions characteristic of carbonyl-containing compounds. The presence of multiple carbonyl groups creates opportunities for through-space and through-bond electronic coupling effects.

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(R)-(-)-gamma-Ethoxycarbonyl-gamma-butyrolactone

Dates

Last modified: 04-15-2024

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